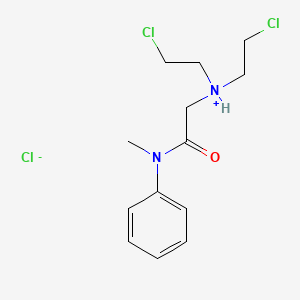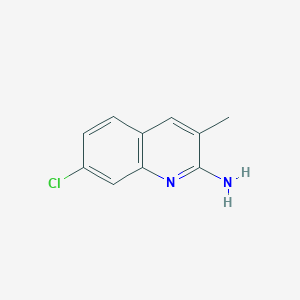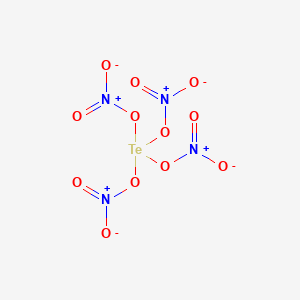
Tellurium nitrate (Te(NO3)4), (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium nitrate (Te(NO3)4) is an inorganic compound that consists of tellurium and nitrate ions. It is a highly water-soluble crystalline tellurium source, compatible with nitrates and lower (acidic) pH environments . Tellurium nitrate is known for its oxidizing properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tellurium nitrate can be synthesized by reacting tellurium dioxide (TeO2) with concentrated nitric acid (HNO3). The reaction typically occurs under controlled conditions to ensure the complete dissolution of tellurium dioxide and the formation of tellurium nitrate. The reaction can be represented as follows:
TeO2+4HNO3→Te(NO3)4+2H2O
Industrial Production Methods: Industrial production of tellurium nitrate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of nitric acid, and reaction time, to achieve high purity and yield of tellurium nitrate .
Analyse Des Réactions Chimiques
Types of Reactions: Tellurium nitrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, tellurium nitrate can oxidize other substances.
Reduction: It can be reduced to tellurium dioxide or elemental tellurium under specific conditions.
Substitution: Tellurium nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrogen gas (H2) or hydrazine (N2H4).
Reduction: Reactions with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Formation of tellurium dioxide (TeO2) or elemental tellurium (Te).
Reduction: Formation of tellurium dioxide (TeO2) or elemental tellurium (Te).
Substitution: Formation of tellurium complexes with various ligands.
Applications De Recherche Scientifique
Tellurium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of tellurium-containing compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of high-purity tellurium compounds, catalysts, and nanoscale materials
Mécanisme D'action
The mechanism of action of tellurium nitrate involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of tellurium dioxide or elemental tellurium. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components and induce oxidative stress .
Comparaison Avec Des Composés Similaires
Tellurium dioxide (TeO2): A common oxidation product of tellurium nitrate.
Tellurium tetrachloride (TeCl4): Another tellurium compound with different reactivity and applications.
Selenium nitrate (Se(NO3)4): A similar compound with selenium instead of tellurium.
Uniqueness: Tellurium nitrate is unique due to its high solubility in water and strong oxidizing properties. It serves as a versatile precursor for the synthesis of various tellurium-containing compounds and materials, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
21883-56-7 |
|---|---|
Formule moléculaire |
N4O12Te |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
(trinitrooxy-λ4-tellanyl) nitrate |
InChI |
InChI=1S/N4O12Te/c5-1(6)13-17(14-2(7)8,15-3(9)10)16-4(11)12 |
Clé InChI |
DMBZAFLEZPIKQS-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])O[Te](O[N+](=O)[O-])(O[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


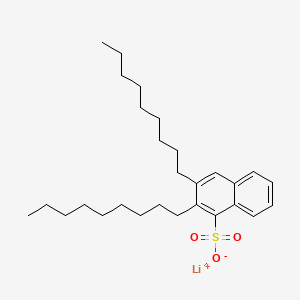
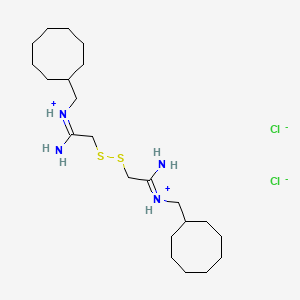

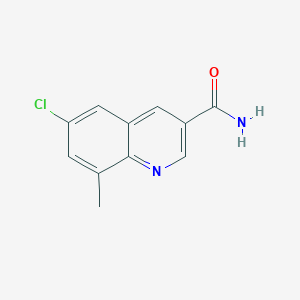
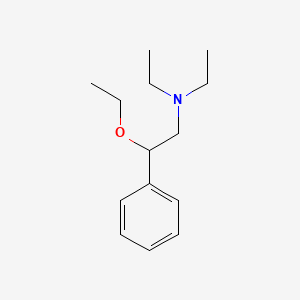
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
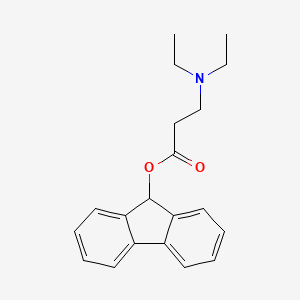
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
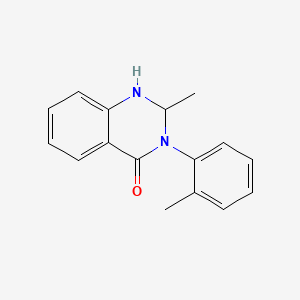


![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
